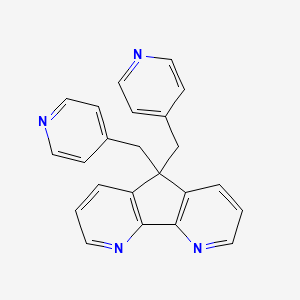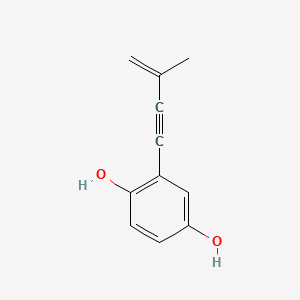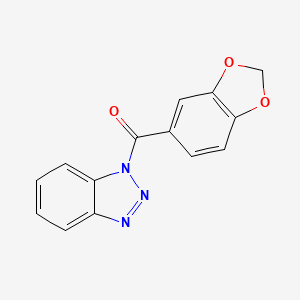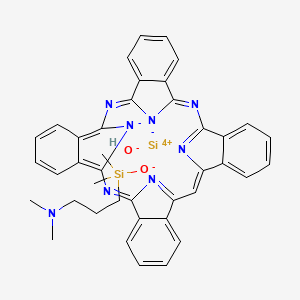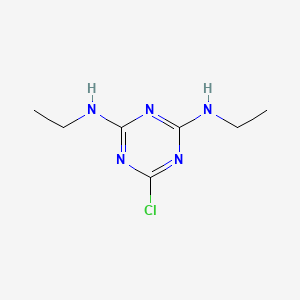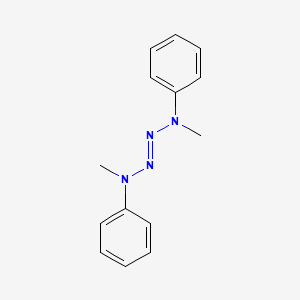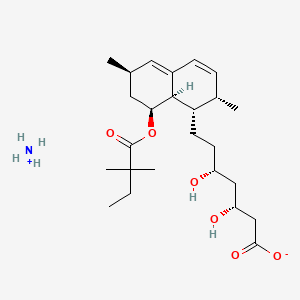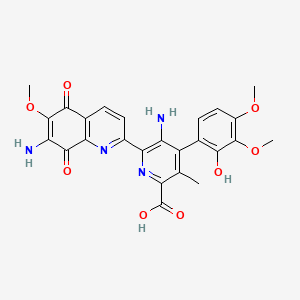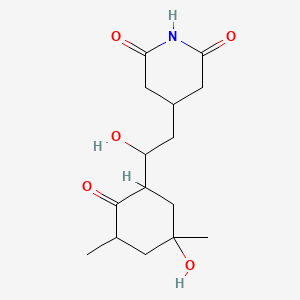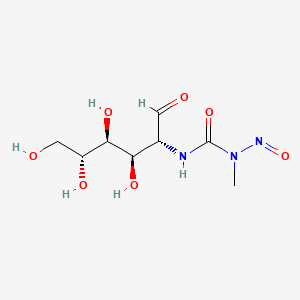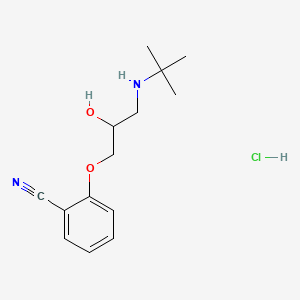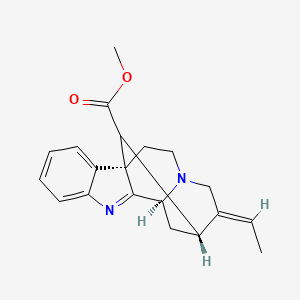
smi481
Übersicht
Beschreibung
Phosphatidylinositol (PtdIns) transfer proteins (PITPs) mediate the exchange of PtdIns and phosphatidylcholine between membranes, a step required for a wide array of cellular processes including cell division. SMI-481 is an inhibitor of the yeast PITP Sec14, blocking both Sec14-mediated transfer of [3H]-PtdIns in vitro and growth (IC50s = 0.21 and 2.87 µM, respectively). Suppression of Sec14 expression leads to proportional reduction in SMI-481 inhibition, suggesting that SMI-481 acts specifically through Sec14.1 Moreover, SMI-481 does not affect [3H]-PtdIns transfer mediated by other yeast PITPs.
The first small-molecule inhibitor of Sec14-like phosphatidylinositol transfer proteins (PITPs)
SMI-481 is a yeast phosphatidylinositol transfer proteins (PITP) Sec14 inhibitor.
SMI481 is the first small-molecule inhibitor of Sec14-like phosphatidylinositol transfer proteins (PITPs).
Wissenschaftliche Forschungsanwendungen
Inhibition von Sec14
SMI-481 ist ein Inhibitor des Hefe-PITP Sec14 . Es blockiert sowohl den Sec14-vermittelten Transfer von [3H]-PtdIns in vitro als auch das Wachstum . Die Unterdrückung der Sec14-Expression führt zu einer proportionalen Reduktion der SMI-481-Inhibition, was darauf hindeutet, dass SMI-481 spezifisch über Sec14 wirkt .
Zellbiologische Forschung
SMI-481 wird in der zellbiologischen Forschung verwendet, insbesondere bei der Untersuchung der Zellsignalisierung . Es spielt eine Rolle bei der Calciummobilisierung und der Lipidbiochemie .
Studium von Glycerophospholipiden
SMI-481 wird im Studium von Glycerophospholipiden verwendet . Es hilft beim Verständnis des Austauschs von PtdIns und Phosphatidylcholin zwischen Membranen, ein Schritt, der für eine Vielzahl von zellulären Prozessen, einschließlich der Zellteilung, erforderlich ist .
Superb Microvascular Imaging (SMI)
Obwohl nicht direkt mit der Verbindung SMI-481 zusammenhängend, wird der Begriff SMI auch im Kontext der Superb Microvascular Imaging verwendet, einer Ultraschallbildgebungstechnik . Diese Technik zielt darauf ab, die Strömung in Blutgefäßen mit niedriger Geschwindigkeit und kleinem Durchmesser zu visualisieren .
Wirkmechanismus
Target of Action
SMI-481 is an inhibitor of the yeast phosphatidylinositol transfer protein (PITP) Sec14 . Sec14 is a key regulator of phosphoinositide signaling, which plays a crucial role in various cellular processes, including cell division .
Mode of Action
SMI-481 blocks both Sec14-mediated transfer of phosphatidylinositol (PtdIns) in vitro and growth . The suppression of Sec14 expression leads to a proportional reduction in SMI-481 inhibition, suggesting that SMI-481 acts specifically through Sec14 .
Biochemical Pathways
The primary biochemical pathway affected by SMI-481 is the phosphoinositide signaling pathway. By inhibiting Sec14, SMI-481 interferes with the exchange of PtdIns and phosphatidylcholine between membranes, a step required for a wide array of cellular processes . This suggests that SMI-481 exhibits exquisite pathway selectivity in inhibiting phosphoinositide signaling in cells .
Pharmacokinetics
The solubility of smi-481 in various solvents has been reported, which can influence its bioavailability . For instance, it is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and ethanol (0.3 mg/ml) .
Result of Action
The molecular and cellular effects of SMI-481’s action primarily involve the inhibition of Sec14-mediated PtdIns transfer and growth . This inhibition can impact various cellular processes, including cell division .
Eigenschaften
IUPAC Name |
(4-chloro-3-nitrophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c18-13-6-5-12(11-16(13)22(24)25)17(23)21-9-7-20(8-10-21)15-4-2-1-3-14(15)19/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPJXCGEFJDMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432020-20-7 | |
| Record name | 432020-20-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


